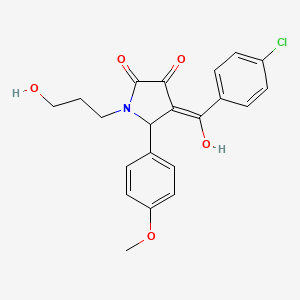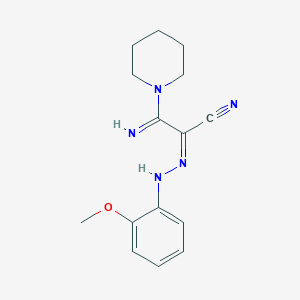![molecular formula C12H14N2O4S B5484715 4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5484715.png)
4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a cyclopropylamino group, a thienyl group, and an oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the thienyl and cyclopropylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:
Step 1: Preparation of the thienyl intermediate through a thiophene ring formation reaction.
Step 2: Synthesis of the cyclopropylamino intermediate via cyclopropanation reactions.
Step 3: Coupling of the intermediates using amide bond formation reactions under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds with similar heterocyclic structures, such as pyridazine and pyridazinone derivatives, which also exhibit diverse biological activities.
Indole Derivatives: Compounds containing the indole nucleus, known for their wide range of pharmacological activities.
Uniqueness
4-({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
4-[[3-(cyclopropylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-9(3-4-10(16)17)14-12-8(5-6-19-12)11(18)13-7-1-2-7/h5-7H,1-4H2,(H,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZRZREZIPUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 5-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-METHYL-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5484633.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5484652.png)
![[1-(3,6-dimethylpyrazin-2-yl)-4-(2-phenylethyl)piperidin-4-yl]methanol](/img/structure/B5484659.png)
![N,2-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-furamide](/img/structure/B5484671.png)
![1-[4-[4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5484687.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5484690.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5484695.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5484702.png)


![(3aR*,7aS*)-2-[(2-phenoxyethyl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5484718.png)
![7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5484732.png)
![1-[4-(benzyloxy)phenyl]-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B5484740.png)
